molecular formula C6H8Cl2N2 B1505029 2-Amino-4-(chloromethyl)pyridine hydrochloride CAS No. 1186663-31-9

2-Amino-4-(chloromethyl)pyridine hydrochloride

Cat. No. B1505029
CAS RN: 1186663-31-9
M. Wt: 179.04 g/mol
InChI Key: YFYBPPVXPGYHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H8Cl2N2 . It is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .


Synthesis Analysis

The synthesis of 2-Amino-4-(chloromethyl)pyridine hydrochloride can be achieved using maltol as a starting material . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-(chloromethyl)pyridine hydrochloride consists of a six-membered pyridine ring with a chloromethyl group at the 4th position and an amino group at the 2nd position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-(chloromethyl)pyridine hydrochloride include a molecular weight of 179.04 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, rotatable bond count of 1, exact mass of 178.0064537 g/mol, monoisotopic mass of 178.0064537 g/mol, topological polar surface area of 38.9 Ų, heavy atom count of 10, and formal charge of 0 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

2-Amino-4-(chloromethyl)pyridine hydrochloride: is a key precursor in the synthesis of various pyrimidine derivatives. These derivatives have shown a range of pharmacological effects, including anti-inflammatory properties. They work by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Tautomerization and Structural Analysis

This compound is also involved in the study of tautomerization processes, which are crucial for understanding the molecular structure and transition states of chemical species. Such studies aid in the development of compounds with medicinal value by providing insights into their structural and electronic configurations .

Magnetic Resonance Imaging (MRI) Contrast Agents

The chloromethyl group in 2-Amino-4-(chloromethyl)pyridine hydrochloride allows for its use in the synthesis of MRI contrast agents. Specifically, it has been used to create Gd3+ diethylenetriaminepentaacetic acid bisamide complexes, which are sensitive to Zn2+ ions. These complexes enhance the contrast in MRI scans, improving the diagnosis of various medical conditions .

Safety and Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Exposure should be avoided and special instructions should be obtained before use. Appropriate exhaust ventilation should be provided at places where dust is formed . Inhaling, swallowing, or coming into contact with 4-Amino-2-chloropyridine can lead to harmful effects .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

properties

IUPAC Name

4-(chloromethyl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYBPPVXPGYHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700182
Record name 4-(Chloromethyl)pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(chloromethyl)pyridine hydrochloride

CAS RN

1186663-31-9
Record name 2-Pyridinamine, 4-(chloromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186663-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-(chloromethyl)pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-4-(chloromethyl)pyridine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-4-(chloromethyl)pyridine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-4-(chloromethyl)pyridine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-4-(chloromethyl)pyridine hydrochloride
Reactant of Route 6
2-Amino-4-(chloromethyl)pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.